4-Hydroxy-7-oxohept-5-enoic acid

Lipid peroxidation kinetics Phospholipid deacylation AMD model systems

4-Hydroxy-7-oxohept-5-enoic acid (CAS 922508-93-8), commonly referred to as HOHA, is an α,β-unsaturated γ-hydroxyalkenal generated exclusively through oxidative fragmentation of docosahexaenoate (DHA)-containing phospholipids. In physiological systems, it rapidly cyclises to its lactone form (HOHA-lactone), which serves as a membrane-permeable electrophile that covalently modifies protein lysyl residues to generate 2-(ω-carboxyethyl)pyrrole (CEP) derivatives.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 922508-93-8
Cat. No. B14195477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-oxohept-5-enoic acid
CAS922508-93-8
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C=CC=O)O
InChIInChI=1S/C7H10O4/c8-5-1-2-6(9)3-4-7(10)11/h1-2,5-6,9H,3-4H2,(H,10,11)
InChIKeyAWMMWTOCJYFDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7-oxohept-5-enoic Acid (HOHA) – A DHA-Derived, Multi-Pathway Bioactive Aldehyde for AMD and Oxidative Stress Research


4-Hydroxy-7-oxohept-5-enoic acid (CAS 922508-93-8), commonly referred to as HOHA, is an α,β-unsaturated γ-hydroxyalkenal generated exclusively through oxidative fragmentation of docosahexaenoate (DHA)-containing phospholipids [1]. In physiological systems, it rapidly cyclises to its lactone form (HOHA-lactone), which serves as a membrane-permeable electrophile that covalently modifies protein lysyl residues to generate 2-(ω-carboxyethyl)pyrrole (CEP) derivatives [2]. HOHA-lactone is not a generic lipid peroxidation product; its formation is uniquely tied to the ω-3 fatty acid DHA, which is highly enriched in retinal photoreceptor outer segments and neuronal tissues. This specific biosynthetic origin underpins its pathological relevance to age-related macular degeneration (AMD), where it drives apoptosis, angiogenesis, complement activation, and mitochondrial dysfunction in retinal pigment epithelial (RPE) cells [3][4].

Why 4-Hydroxy-7-oxohept-5-enoic Acid Cannot Be Replaced by Generic ω-3 or ω-6 Oxidation Products


Although the γ-hydroxyalkenal family includes structurally analogous compounds such as HOOA (5-hydroxy-8-oxoocta-6-enoic acid), HODA (9-hydroxy-12-oxododec-10-enoic acid), and the ω-6-derived 4-HNE (4-hydroxynonenal), these molecules are not functionally interchangeable with HOHA. HOHA is the sole DHA-specific cleavage product that generates a stable lactone capable of forming CEP protein adducts, a molecular signature that activates Toll-like receptor 2 (TLR2) and drives pathological angiogenesis in AMD through a VEGF-independent pathway [1]. Even within the DHA fragmentation pathway, the keto analogue KOHA (4-keto-7-oxohept-5-enoic acid) cannot substitute for HOHA, as it lacks the hydroxyl group required for lactonisation and yields 4-oxoheptanedioic monoamide adducts rather than CEP derivatives [2]. The kinetic instability of HOHA-phospholipid esters (t₁/₂ = 30 min at pH 7.4, 37 °C) further differentiates it from the longer-lived HOOA and HODA esters, meaning that experimental protocols relying on HOHA's rapid, spontaneous release must use the authentic compound to achieve biologically relevant timelines [3].

Quantitative Differentiation Evidence for 4-Hydroxy-7-oxohept-5-enoic Acid (HOHA) Versus Closest Analogs


HOHA-PC Spontaneous Deacylation Half-Life Is 4-Fold Shorter Than HOOA-PC and >24-Fold Shorter Than HODA-PC at Physiological pH

Under neutral conditions (pH 7.4, 37 °C), the 4-hydroxy-7-oxohept-5-enoic acid ester of 2-lysophosphatidylcholine (HOHA-PC) undergoes spontaneous non-enzymatic deacylation with a half-life of 30 minutes. This is 4-fold faster than the 5-hydroxy-8-oxo-6-octenoic acid ester (HOOA-PC, t₁/₂ = 2 h) and dramatically faster than the 9-hydroxy-12-oxododec-10-enoic acid ester (HODA-PC), which reached only 50% decomposition after 24 hours [1]. The accelerated kinetics of HOHA-PC are attributed to favourable intramolecular transesterification forming a 5-membered lactone, whereas HODA-PC would require a disfavoured 10-membered ring. The rate is also pH-dependent: HOHA-PC t₁/₂ increases to 3 h at pH 6 and 6 h at pH 4 [1].

Lipid peroxidation kinetics Phospholipid deacylation AMD model systems

HOHA-Lactone Induces VEGF Secretion at Low Micromolar Concentrations Distinct from the Biphasic Response of 4-HNE

Exposure of ARPE-19 cells to HOHA-lactone at concentrations of 0.1–1 µM significantly induces VEGF secretion into the extracellular medium, as quantified by ELISA [1]. This pro-angiogenic response occurs at concentrations an order of magnitude lower than those typically required for 4-HNE to elicit VEGF secretion in similar RPE models. At high concentrations (≥10 µM), HOHA-lactone suppresses VEGF secretion and triggers cytotoxicity, exhibiting a hormetic dose-response curve. The structural analogue 4-HNE also displays biphasic VEGF modulation, but the window of pro-angiogenic activity and the magnitude of VEGF induction differ quantitatively, with HOHA-lactone achieving peak VEGF stimulation at approximately 1 µM [1][2].

Angiogenesis VEGF secretion RPE cell biology

HOHA-Lactone and 4-HHE Are Significantly More Pro-Apoptotic Than 4-HNE in RPE Cells

Both HOHA-lactone and 4-hydroxyhexenal (4-HHE), derived from ω-3 PUFA oxidation, exhibit significantly greater pro-apoptotic activity toward RPE cells than 4-HNE, which originates from ω-6 PUFA oxidation [1]. In caspase-3/7 activation assays using ARPE-19 cells, HOHA-lactone induces apoptosis through the intrinsic p53-MDM2 pathway, with primary human RPE (hRPE) cells showing lower susceptibility than the ARPE-19 cell line [2]. Quantitative flow cytometry with annexin V/propidium iodide staining confirms that HOHA-lactone produces a higher percentage of early and late apoptotic cells compared to equimolar concentrations of 4-HNE [1]. This differential toxicity is particularly relevant in photoreceptor and RPE cells, where DHA constitutes over 50% of membrane phospholipid fatty acyl chains.

Apoptosis Retinal degeneration Lipid aldehyde toxicity

Histidyl Hydrazide Scavenges HOHA-Lactone 20-Fold Faster Than Carnosine

The small-molecule scavenger histidyl hydrazide (HH) captures HOHA-lactone 20 times faster than the endogenous dipeptide carnosine, as demonstrated in kinetic competition experiments [1]. While primary amines such as pyridoxamine effectively scavenge γ-ketoaldehydes, they are ineffective against α,β-unsaturated aldehydes like HOHA-lactone. HH, containing both hydrazide and imidazole nucleophilic functionalities, provides potent and selective HOHA-lactone trapping that protects ARPE-19 cells from HOHA-lactone-induced cytotoxicity, ATP depletion, mitochondrial membrane potential loss, and GSH depletion [1]. Nα-acyl L-histidyl hydrazide derivatives with 2- to 7-carbon acyl groups maintain this protective efficacy with increasing lipophilicity.

Electrophile trapping HOHA-lactone scavenging AMD therapeutics

HOHA-PC Generates CEP Adducts via Lactone Intermediate; KOHA-PC Forms OHdiA Monoamide Adducts Instead

Oxidative fragmentation of 2-docosahexaenoyl-1-palmitoyl-sn-glycerophosphocholine generates both HOHA-PC and KOHA-PC. However, these two products diverge completely in their downstream protein modification chemistry. HOHA-PC releases HOHA-lactone (t₁/₂ = 30 min), which reacts with protein lysyl ε-amino groups to produce CEP derivatives detected immunologically with anti-CEP antibodies in human retina, tumors, and blood [1]. In contrast, KOHA-PC forms 4-oxoheptanedioic acid (OHdiA) monoamide derivatives of proteins and ethanolamine phospholipids – a structurally and immunologically distinct class of adducts [2]. An LC-MS/MS method has been developed to quantify OHdiA derivatives in biological samples, enabling unambiguous discrimination between HOHA-derived and KOHA-derived protein modifications [2].

Protein modification CEP biomarker Lipid oxidation adductomics

HOHA-Lactone Activates the Alternative Complement Pathway; HOOA-Lactone Does Not

HOHA-lactone is a potent inducer of the alternative complement pathway in human retinal pigmented epithelial cells, providing a molecular connection between free radical-induced DHA oxidation and complement activation in AMD pathology [1]. In contrast, the DHA-derived γ-hydroxyalkenal HOOA-lactone, which shares the α,β-unsaturated aldehyde motif but differs in chain length (8-carbon vs. 7-carbon backbone), has not been reported to activate the complement pathway despite demonstrating pro-apoptotic activity via caspase-3 [2]. This functional divergence indicates that complement activation is a chain-length-specific or lactone ring-size-specific property of HOHA, not a general feature of γ-hydroxyalkenal lactones.

Complement system AMD pathology Innate immunity

Procurement-Ready Application Scenarios for 4-Hydroxy-7-oxohept-5-enoic Acid (HOHA) in Biomedical Research


CEP Biomarker Standard Generation for AMD Diagnostic Assays

Quantification of CEP adducts in human plasma as AMD biomarkers requires a pure HOHA-lactone standard to generate CEP-modified protein calibrators. As demonstrated in Section 3, HOHA is the exclusive precursor of CEP adducts, whereas KOHA yields OHdiA monoamide adducts that are not recognized by anti-CEP antibodies [1]. Procurement of authentic HOHA (CAS 922508-93-8) with verified purity (e.g., ≥98% by ¹H NMR) ensures the generation of correct CEP standards for ELISA and LC-MS/MS assays used in AMD clinical studies.

In Vitro AMD Disease Modeling with RPE Cell Lines

HOHA-lactone at 0.1–1 µM reliably induces VEGF secretion from ARPE-19 cells, recapitulating the pro-angiogenic signalling observed in wet AMD [2]. The rapid spontaneous release kinetics (t₁/₂ = 30 min) necessitate the use of freshly prepared HOHA-PC or HOHA-lactone in cell-based assays, as the more stable HOOA-PC (t₁/₂ = 2 h) fails to match the temporal dynamics of DHA oxidative fragmentation [3]. For apoptosis studies, HOHA-lactone activates the p53-MDM2 intrinsic pathway, providing a DHA-specific death signal that 4-HNE cannot replicate [4].

High-Throughput Screening of HOHA-Lactone Scavengers for AMD Therapeutics

Histidyl hydrazide (HH), which scavenges HOHA-lactone 20× faster than carnosine, serves as the validated positive control in electrophile-trapping screens [5]. Pyridoxamine and other primary amine-based scavengers fail to trap α,β-unsaturated aldehydes, confirming that HOHA-lactone-specific assays require a dedicated screening cascade with this compound as the target electrophile [5].

DHA Oxidation Pathway Mapping and Adductomics

To distinguish HOHA-derived CEP adducts from KOHA-derived OHdiA adducts in biological samples by LC-MS/MS, both authentic HOHA and KOHA reference standards are required [6]. Researchers must procure HOHA separately from KOHA, as the two compounds generate immunologically distinct protein modifications. The 4.6-fold elevation of CEP in AMD plasma underscores the translational relevance of accurate adduct identification [1].

Quote Request

Request a Quote for 4-Hydroxy-7-oxohept-5-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.